molecular formula C24H27N3O2 B14102949 2-methoxy-4-{(1Z)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimidoyl}phenol

2-methoxy-4-{(1Z)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimidoyl}phenol

Cat. No.: B14102949
M. Wt: 389.5 g/mol
InChI Key: XHRTUMYFQFTYTA-BWAHOGKJSA-N
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Description

2-methoxy-4-{(1Z)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimidoyl}phenol is a complex organic compound with the molecular formula C18H15NO2. It is known for its unique structure, which includes a naphthalene ring, a piperazine moiety, and a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(1Z)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimidoyl}phenol typically involves multiple steps. One common method includes the condensation of 2-methoxy-4-formylphenol with N-(4-naphthalen-1-ylmethyl)piperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{(1Z)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimidoyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro compounds. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-methoxy-4-{(1Z)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimidoyl}phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(1Z)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimidoyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the piperazine moiety can interact with receptors or enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-(naphthalen-2-yliminomethyl)phenol
  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

Compared to similar compounds, 2-methoxy-4-{(1Z)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimidoyl}phenol is unique due to its specific structural features, such as the combination of a naphthalene ring, a piperazine moiety, and a phenol group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

2-methoxy-4-[(Z)-C-methyl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]carbonimidoyl]phenol

InChI

InChI=1S/C24H27N3O2/c1-18(20-10-11-23(28)24(16-20)29-2)25-27-14-12-26(13-15-27)17-21-8-5-7-19-6-3-4-9-22(19)21/h3-11,16,28H,12-15,17H2,1-2H3/b25-18-

InChI Key

XHRTUMYFQFTYTA-BWAHOGKJSA-N

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC(=C(C=C4)O)OC

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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